2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
Overview
Description
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propene backbone. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound is a valuable synthon in synthetic chemistry and has been widely used in organic synthesis . This includes addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .
Result of Action
Given its use in the synthesis of various fluorinated organic compounds , it is likely that the compound’s action results in the formation of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the bromination of 3-[(3-trifluoromethyl)phenyl]-1-propene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters such as temperature, solvent flow rate, and bromine concentration are critical for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or nucleophiles like water or alcohols can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.
Addition Products: Halogenated alkanes or alcohols are common.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura couplings.
Scientific Research Applications
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is used in various scientific research fields:
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but lacks the propene moiety.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group but differs in the position of the bromine atom and the absence of the phenyl ring.
Uniqueness
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is unique due to the combination of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPMECXNBHZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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